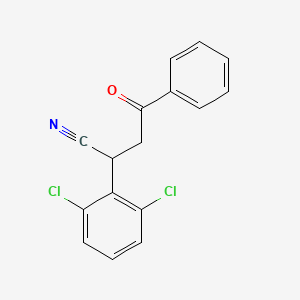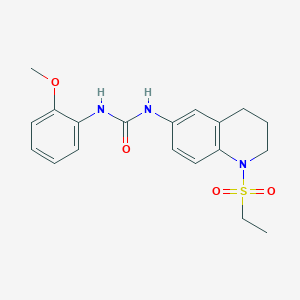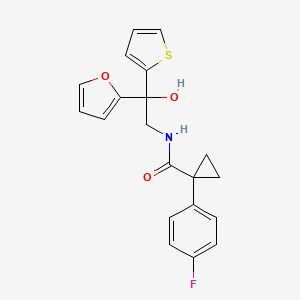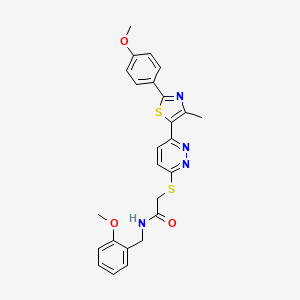
2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of dichlorophenyl compounds, which are often used in the synthesis of pharmaceuticals . It contains a nitrile group (-CN), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom . It also contains a ketone group (C=O), which is a functional group with the structure R2C=O, where R can be a variety of carbon-containing substituents .
Molecular Structure Analysis
The molecular structure of dichlorophenyl compounds can be elucidated using techniques such as FT-IR, UV–visible, 1H NMR, HRMS . Single-crystal X-ray diffraction technique can be used to determine the three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving dichlorophenyl compounds can be complex. For example, the photocatalytic oxidation of diclofenac, a dichlorophenyl compound, involves the inhibition of the cyclo-oxygenase enzyme (COX) that is involved in the synthesis of prostaglandins .Physical and Chemical Properties Analysis
The physical and chemical properties of dichlorophenyl compounds can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass can be determined .Scientific Research Applications
Carbonyl Reductase Inhibition : The compound oximino(2,6-dichlorophenyl)acetonitrile, which is related to 2-(2,6-Dichlorophenyl)-4-oxo-4-phenylbutanenitrile, has been found to be a powerful inhibitor of Carbonyl Reductase, an enzyme involved in resistance to anticancer treatments and the production of cardiotoxic derivatives of anthracyclines (Adu Amankrah et al., 2021).
Synthesis Methodology : Research has described an efficient method for the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles from compounds similar to this compound. This method operates via nucleophilic intramolecular cyclization and involves oxidation (Aksenov et al., 2022).
Antimicrobial Studies : A study has explored the antimicrobial activities of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, derivatives related to this compound. These compounds showed notable antibacterial and antifungal activities (Patel et al., 2010).
Molecular Structure Analysis : Studies on related compounds have also focused on the crystal and molecular structure analysis, such as the investigation of the structure of 1,2:3,4-di-μ2-[2,6-dichlorophenyl)amino]benzeneacetato-O,O-l,3-bis[(2,6-dichlorophenyl)amino]-benzeneacetato-O-1,2,4:2,3,4-di-μ3-oxo-tetrakis[di-n-butyltin(IV)] (Kourkoumelis et al., 1999).
Advanced Oxidation Processes : The compound has been studied in the context of advanced oxidation processes, particularly for the oxidative degradation of pollutants in water. This involves the redox cycle of Cr(III) and Cr(VI) in the presence of certain derivatives (Bokare & Choi, 2011).
Optical Properties : Research into the structural and optical properties of related compounds, such as 4H-pyrano[3,2-c]quinoline derivatives, provides insights into their potential applications in materials science (Zeyada et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-4-oxo-4-phenylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-13-7-4-8-14(18)16(13)12(10-19)9-15(20)11-5-2-1-3-6-11/h1-8,12H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAYVWSGKJYNIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C#N)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2374825.png)





![1-[2-(2,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374833.png)
![8-(5-Bromo-2-methoxyphenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2374834.png)

![(2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol](/img/structure/B2374837.png)
![1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2374838.png)

![4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2374842.png)
